molecular formula C12H12FNO4 B1443188 3-{[2-(2-Fluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid CAS No. 1258639-39-2

3-{[2-(2-Fluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid

Cat. No.: B1443188
CAS No.: 1258639-39-2
M. Wt: 253.23 g/mol
InChI Key: DTKPEFCOFMCEED-UHFFFAOYSA-N
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Description

3-{[2-(2-Fluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid is a chemical compound with a molecular weight of 253.23 . Its IUPAC name is 4-{[2-(2-fluorophenyl)-2-oxoethyl]amino}-4-oxobutanoic acid . This compound is used in various areas of scientific research, including drug development and catalysis.


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12FNO4/c13-9-4-2-1-3-8(9)10(15)7-14-11(16)5-6-12(17)18/h1-4H,5-7H2,(H,14,16)(H,17,18) . This code provides a specific description of the compound’s molecular structure. The compound has a molecular formula of C12H12FNO4 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 253.23 . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.

Scientific Research Applications

Synthesis and Biological Activity

  • Antioxidant and Anti-inflammatory Activity : A series of compounds including 2-((2-3-benzoyl-1,3-dicyclohexylureido)-2-oxoethyl)amino)-3-(4hydroxyphenyl) propanoic acid derivatives were synthesized to explore their antioxidant molecules, showing potency comparable to ascorbic acid and investigating their anti-inflammatory activity (Sahoo, Subudhi, & Swain, 2011).

  • Opioid Antagonists Development : Research on 3-(2,6-Dimethyl-4-carbamoylphenyl)propanoic acid (Dcp), a derivative, highlighted its use in creating novel opioid peptide-derived antagonists that do not contain a phenolic hydroxyl group at the 1-position residue, suggesting a new pathway for developing opioid antagonists (Lu et al., 2006).

  • Synthesis of Morpholinol Derivative : The synthesis of 2-(2-Fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride from 2-bromo-1-(2-fluorophenyl)-1-propanone was achieved, showcasing a synthetic route with high yield and mild reaction conditions, emphasizing the compound's utility in chemical synthesis (Tan Bin, 2010).

  • Luminescent Complexes and Biological Studies : The synthesis of 3-(thiazol-2-yl carbamoyl) propanoic acid and its employment as a ligand for metal complexes revealed luminescent properties and conducted antibacterial and antifungal potential screening, though with non-significant activities for most complexes (Kanwal et al., 2020).

  • Analgesic Modulating for TRPV1 : A new series of derivatives, including 3-(7-chloro-5-(2-fluorophenyl)-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoic acid, were synthesized for modulating Transient receptor potential vanilloid 1 (TRPV1) as potent analgesics, demonstrating significant activity and good aqueous solubility (Liu et al., 2018).

Mechanism of Action

The mechanism of action for 3-{[2-(2-Fluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid is not specified in the search results. The mechanism of action would depend on the specific context in which this compound is used, such as in drug development or catalysis.

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . For safe handling, users should refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Properties

IUPAC Name

4-[[2-(2-fluorophenyl)-2-oxoethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO4/c13-9-4-2-1-3-8(9)10(15)7-14-11(16)5-6-12(17)18/h1-4H,5-7H2,(H,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKPEFCOFMCEED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CNC(=O)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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